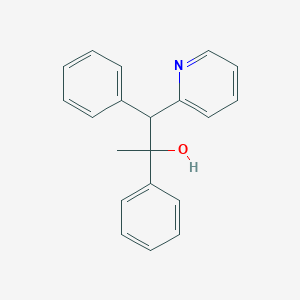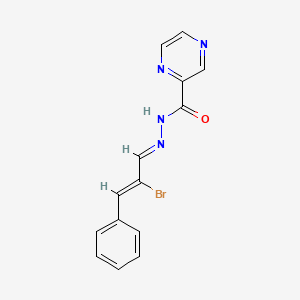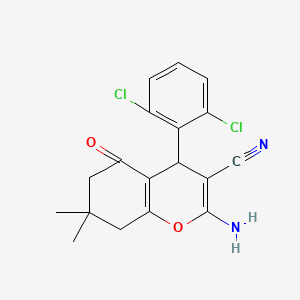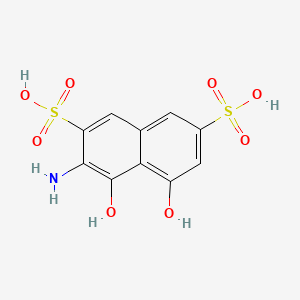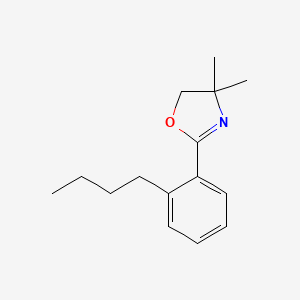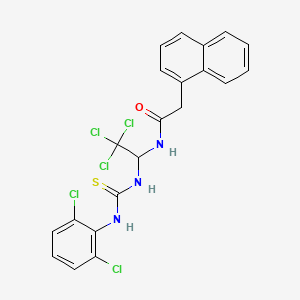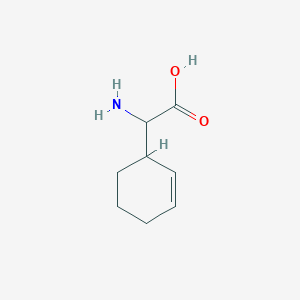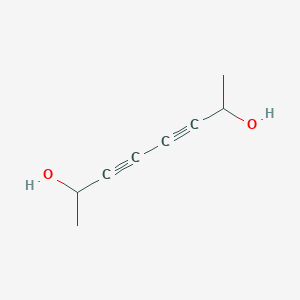
3,5-Octadiyne-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Octadiyne-2,7-diol: is an organic compound with the molecular formula C8H10O2 . It is characterized by the presence of two hydroxyl groups (-OH) and two triple bonds (≡) within its carbon chain. This compound is also known by its systematic name, 2,7-dimethyl-3,5-octadiyne-2,7-diol . It is a white crystalline solid that is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Octadiyne-2,7-diol can be synthesized through several methods. One common route involves the reaction of vinyl bromide with 3-methyl butynol . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Octadiyne-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3,5-Octadiyne-2,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Octadiyne-2,7-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and triple bonds allow it to participate in a range of chemical reactions, influencing its biological and chemical activities. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .
Comparison with Similar Compounds
- 2,7-Dimethyl-3,5-octadiyn-2,7-diol
- 1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol
- 3,7-Diol,2,7-dimethyl
Comparison: 3,5-Octadiyne-2,7-diol is unique due to its specific arrangement of hydroxyl groups and triple bonds, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in synthesis and research .
Properties
CAS No. |
14400-73-8 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
octa-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h7-10H,1-2H3 |
InChI Key |
SGGKZYNWSYKYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC#CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
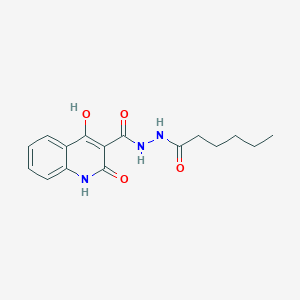
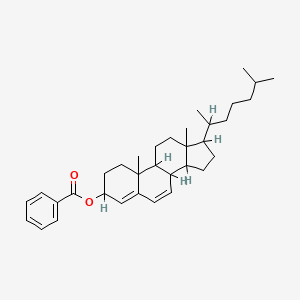
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
